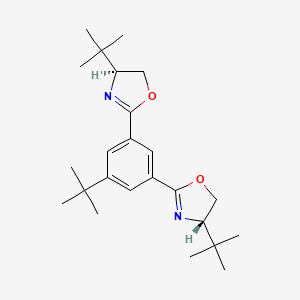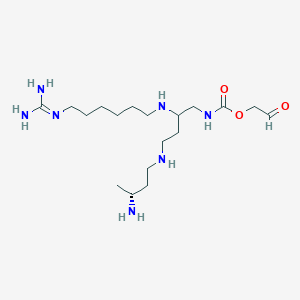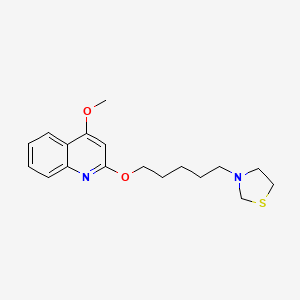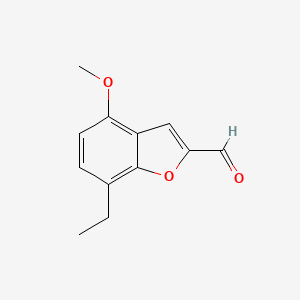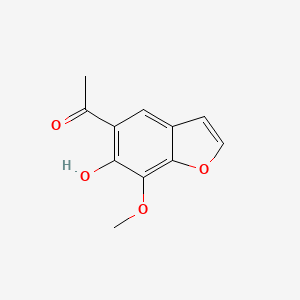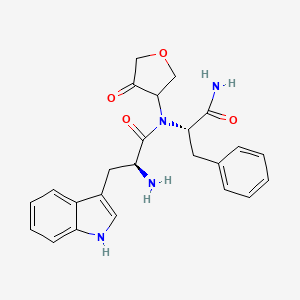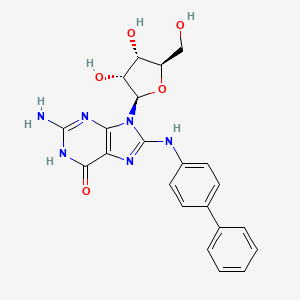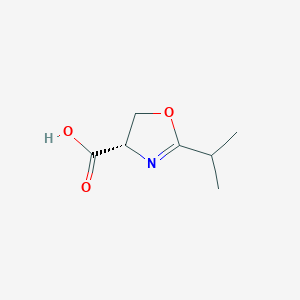
(4S)-2-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid is a chiral compound with significant importance in organic chemistry It features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amino alcohol with a carboxylic acid derivative under dehydrating conditions to form the oxazole ring. The stereochemistry is controlled by using chiral starting materials or chiral catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The isopropyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions using reagents like thionyl chloride can introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to partially or fully saturated rings.
Wissenschaftliche Forschungsanwendungen
(S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and stereoselective processes.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways. The carboxylic acid group can form ionic bonds with basic sites in proteins or enzymes, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid: The enantiomer of the compound, differing in stereochemistry.
2-Methyl-4,5-dihydrooxazole-4-carboxylic acid: Lacks the isopropyl group, affecting its chemical properties.
2-Isopropyl-4,5-dihydrothiazole-4-carboxylic acid: Contains a sulfur atom instead of oxygen in the ring, altering its reactivity.
Uniqueness
(S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both an isopropyl group and a carboxylic acid functionality
Eigenschaften
CAS-Nummer |
784132-37-2 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(4S)-2-propan-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h4-5H,3H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
VAJPROOEDQJSQS-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)C1=N[C@@H](CO1)C(=O)O |
Kanonische SMILES |
CC(C)C1=NC(CO1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
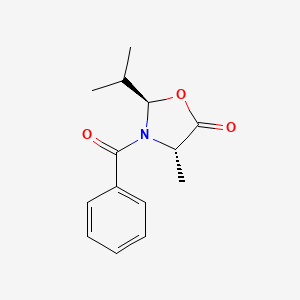
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
